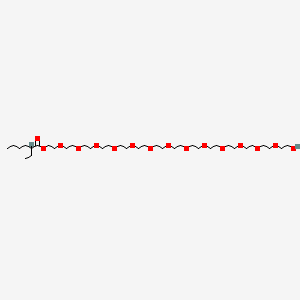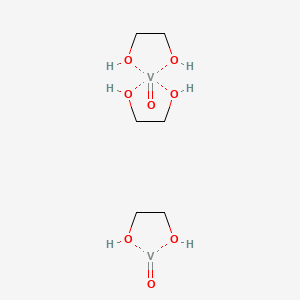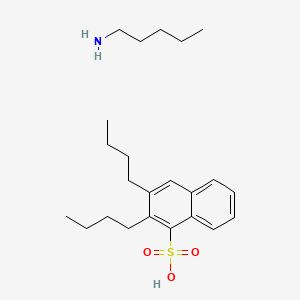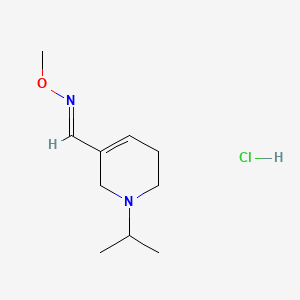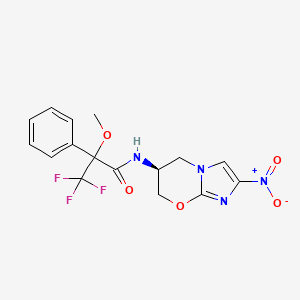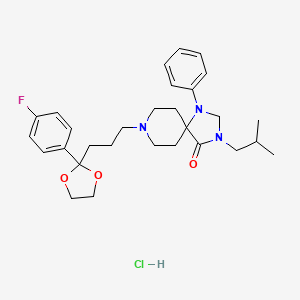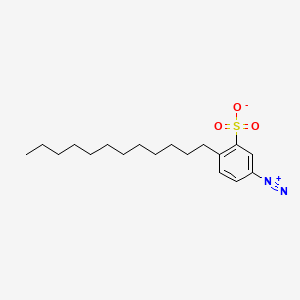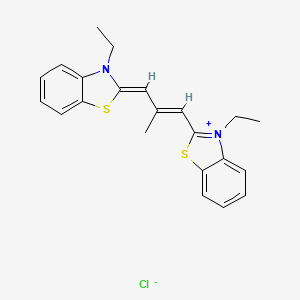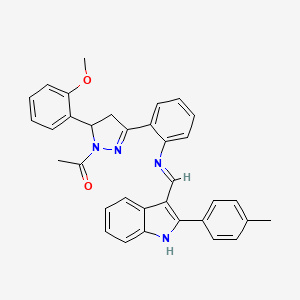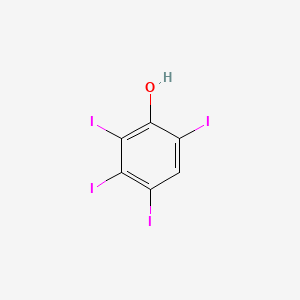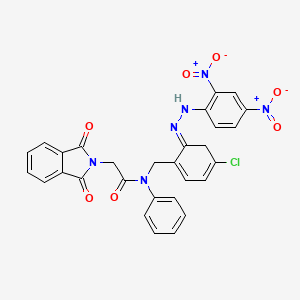
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt is a chemical compound that belongs to the class of sulfonic acids. It is characterized by a long hydrocarbon chain with a sulfonic acid group and a hydroxyl group attached at various positions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt typically involves the sulfonation of dodecane followed by the introduction of a hydroxyl group at specific positions. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by hydrolysis to introduce the hydroxyl group. The final step involves neutralization with ammonia to form the monoammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfide or thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to interact with and stabilize emulsions.
Antimicrobial Activity: The sulfonic acid group disrupts microbial cell membranes, leading to cell lysis.
Drug Delivery: The compound can form micelles that encapsulate drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Octanesulfonic acid sodium salt: A shorter-chain analog used in similar applications but with different solubility and surfactant properties.
1-Decanesulfonic acid sodium salt: Another analog with intermediate chain length, offering a balance between hydrophobic and hydrophilic properties.
Uniqueness
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant behavior and reactivity.
Propiedades
Número CAS |
70953-85-4 |
|---|---|
Fórmula molecular |
C12H29NO4S |
Peso molecular |
283.43 g/mol |
Nombre IUPAC |
azanium;2-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);1H3 |
Clave InChI |
MITFTBAKMFZZSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
